![molecular formula C20H19NO4S B2905303 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-50-8](/img/structure/B2905303.png)

4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

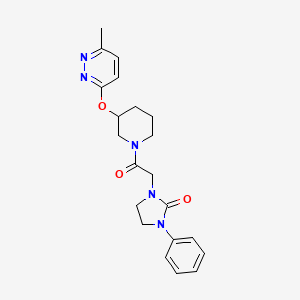

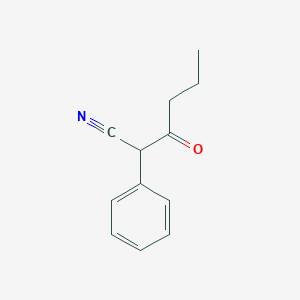

The compound is a derivative of biphenyl, which is a type of organic compound that contains two phenyl rings . The “4’-methoxy” and “N-(4-methoxyphenyl)” parts suggest that there are methoxy groups attached to the phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings connected by a single bond (the biphenyl part), with methoxy groups (-OCH3) attached to the 4’ position of each ring .Applications De Recherche Scientifique

Proton Exchange Membranes for Fuel Cells

A study by Kim, Robertson, and Guiver (2008) discusses the synthesis and application of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes (PEMs) for fuel cells. These membranes incorporate sulfonamide groups, which enhance their proton conductivity, making them highly effective for use in fuel cell applications. The study highlights the materials' good thermal stability, water uptake capacity, and proton and methanol transport properties, underscoring their potential in improving the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).

Antitumor Activities

Research by Owa et al. (2002) explores the cell-based antitumor screens of sulfonamide-focused libraries, identifying potent cell cycle inhibitors that have progressed to clinical trials. This study presents sulfonamides, including derivatives of 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide, as promising compounds for cancer treatment, specifically targeting tubulin polymerization and various cancer cell lines (Owa et al., 2002).

Enzyme Inhibition for Therapeutic Applications

Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives that showed significant inhibition of human carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity toward oral squamous cancer cell lines. These properties suggest the compounds' potential as therapeutic agents for treating diseases associated with enzyme dysregulation, such as glaucoma and Alzheimer's disease (Ozmen Ozgun et al., 2019).

Environmental Remediation

A study by Ricken et al. (2013) investigates the degradation of sulfonamide antibiotics, including this compound, by Microbacterium sp. strain BR1. The research outlines a novel microbial strategy for eliminating sulfonamide antibiotics from the environment, which could mitigate the spread of antibiotic resistance (Ricken et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

N,4-bis(4-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-24-18-9-3-15(4-10-18)16-5-13-20(14-6-16)26(22,23)21-17-7-11-19(25-2)12-8-17/h3-14,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGVVOHRKYQUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide](/img/structure/B2905221.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2905224.png)

![(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2905227.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2905231.png)

![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)

![(3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride](/img/structure/B2905233.png)

![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)